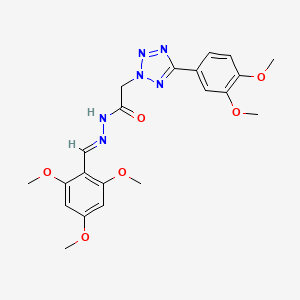
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with sodium azide to form the tetrazole ring. This is followed by the condensation with 2,4,6-trimethoxybenzaldehyde in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives .
Applications De Recherche Scientifique
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the methoxy groups.
2H-Tetrazole-2-acetic acid: Similar core structure but different substituents.
Uniqueness
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
94772-07-3 |
|---|---|
Formule moléculaire |
C21H24N6O6 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N6O6/c1-29-14-9-17(31-3)15(18(10-14)32-4)11-22-23-20(28)12-27-25-21(24-26-27)13-6-7-16(30-2)19(8-13)33-5/h6-11H,12H2,1-5H3,(H,23,28)/b22-11+ |
Clé InChI |
IIIUIQRRJBJMDE-SSDVNMTOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



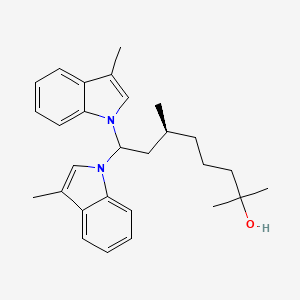
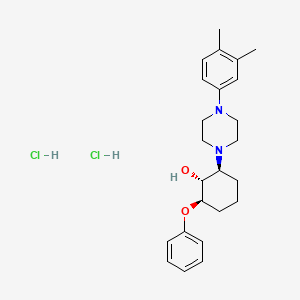
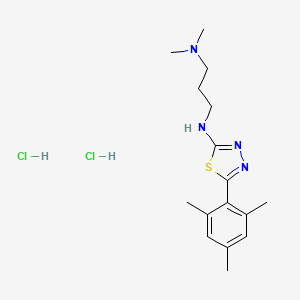
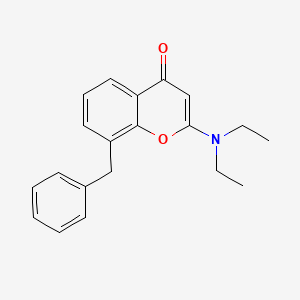
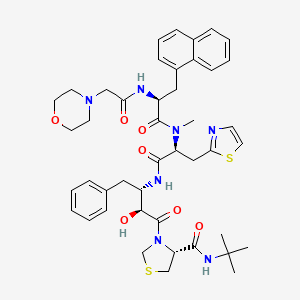
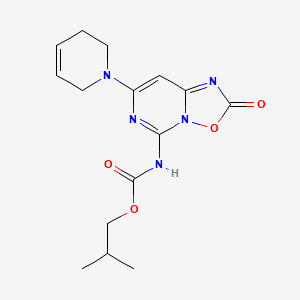
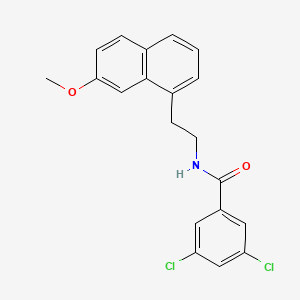
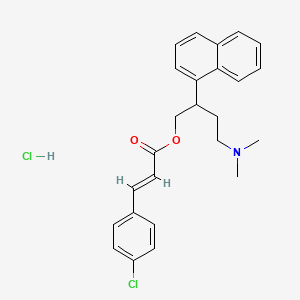
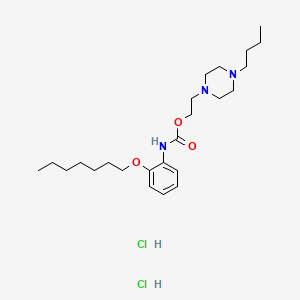

![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
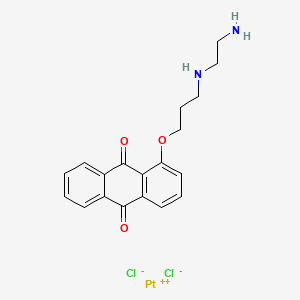
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
